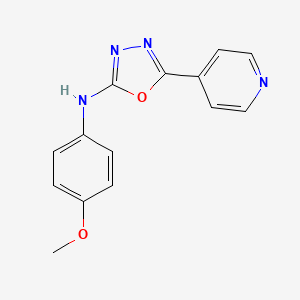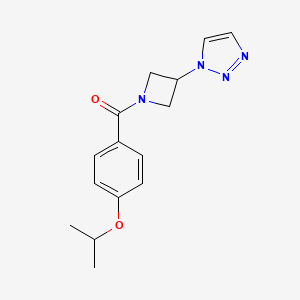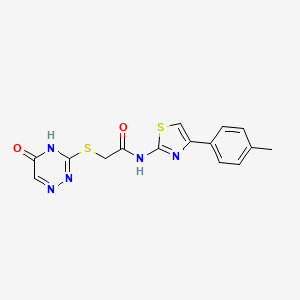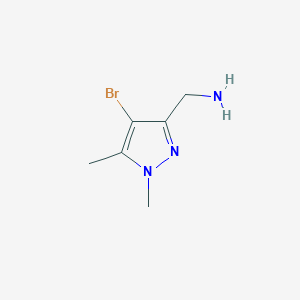
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromo-1,5-dimethylpyrazol-3-yl)methanamine is an organic compound with the molecular formula C6H10BrN3 and a molecular weight of 204.07 . It appears as an orange liquid .
Synthesis Analysis
The synthesis of pyrazoles, the class of compounds to which this compound belongs, can be achieved through several methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is substituted with a bromine atom and two methyl groups, while the other carbon atom is linked to a methanamine group .Physical And Chemical Properties Analysis
This compound is an orange liquid . Its molecular formula is C6H10BrN3 and it has a molecular weight of 204.071 .Wissenschaftliche Forschungsanwendungen
Cell Growth Assays
One of the foundational applications of related compounds is in cell growth assays. Cory et al. (1991) discussed the use of a new tetrazolium analog, evaluated as a substitute for MTT in microculture screening assays for in vitro cell growth. This analog, in the presence of phenazine methosulfate (PMS), produced a water-soluble formazan product, indicating its potential in cell viability assays (Cory, Owen, Barltrop, & Cory, 1991).
Anticancer Activity
Mbugua et al. (2020) reported on new palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff bases, exhibiting significant anticancer activity against various human cancerous cell lines. These complexes demonstrated a strong DNA-binding affinity and selective toxicity, highlighting their potential in cancer therapy research (Mbugua et al., 2020).
Analytical Chemistry
Lu et al. (2019) developed a sensitive method for determining ultra-trace levels of reactive bromine species in water, utilizing 3,5-dimethyl-1H-pyrazole (DMPZ) as a derivatization reagent. This method showcased the use of pyrazole derivatives in enhancing the sensitivity of analytical procedures for environmental monitoring (Lu, Lin, Huang, & Yuan, 2019).
Photodynamic Therapy
Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, which exhibited high singlet oxygen quantum yield. Their findings suggest the potential use of these compounds in photodynamic therapy for cancer treatment due to their excellent photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Rao et al. (2013) synthesized and evaluated the antibacterial and antifungal activities of a novel azetidine derivative, demonstrating its potential in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromo-1,5-dimethylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-4-6(7)5(3-8)9-10(4)2/h3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPPICJAJQZBCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)


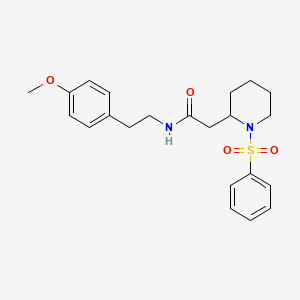
![4-[(5-Bromo-2-hydroxybenzyl)amino]benzamide](/img/structure/B2739434.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-phenyl-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2739436.png)
